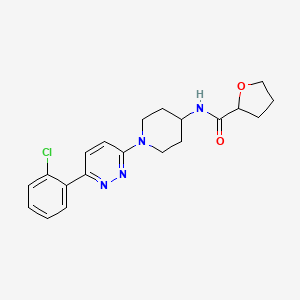![molecular formula C11H8ClN3O4 B2521328 1-[(3-クロロフェニル)メチル]-3-ニトロ-1H-ピラゾール-5-カルボン酸 CAS No. 1281872-37-4](/img/structure/B2521328.png)
1-[(3-クロロフェニル)メチル]-3-ニトロ-1H-ピラゾール-5-カルボン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(3-chlorophenyl)methyl]-3-nitro-1H-pyrazole-5-carboxylic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a chlorophenyl group, a nitro group, and a carboxylic acid group attached to a pyrazole ring
科学的研究の応用
1-[(3-chlorophenyl)methyl]-3-nitro-1H-pyrazole-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mode of action of these compounds often involves interactions with these targets, leading to changes in cellular processes. The specific biochemical pathways affected can vary widely depending on the exact structure of the compound and its targets .
In terms of pharmacokinetics, the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound greatly impact its bioavailability. These properties can be influenced by factors such as the compound’s chemical structure, its interactions with biological membranes, and the presence of metabolic enzymes .
The result of a compound’s action at the molecular and cellular level can range from changes in gene expression to alterations in cellular signaling pathways. These changes can lead to various physiological effects, depending on the specific targets and pathways involved .
Finally, the action environment of a compound refers to the conditions under which the compound exerts its effects. This can include factors such as the pH of the environment, the presence of other compounds or drugs, and the specific type of cells or tissues in which the compound is active .
準備方法
The synthesis of 1-[(3-chlorophenyl)methyl]-3-nitro-1H-pyrazole-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the nitro group: Nitration of the pyrazole ring can be carried out using a mixture of concentrated nitric acid and sulfuric acid.
Attachment of the chlorophenyl group: This step involves the alkylation of the pyrazole ring with a chlorophenylmethyl halide in the presence of a base such as potassium carbonate.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
化学反応の分析
1-[(3-chlorophenyl)methyl]-3-nitro-1H-pyrazole-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Esterification: The carboxylic acid group can react with alcohols in the presence of a dehydrating agent like sulfuric acid to form esters.
Common reagents and conditions used in these reactions include palladium catalysts for hydrogenation, bases like potassium carbonate for alkylation, and acids like sulfuric acid for esterification. Major products formed from these reactions include amino derivatives, substituted pyrazoles, and esters.
類似化合物との比較
1-[(3-chlorophenyl)methyl]-3-nitro-1H-pyrazole-5-carboxylic acid can be compared with other pyrazole derivatives, such as:
1-phenyl-3-nitro-1H-pyrazole-5-carboxylic acid: Similar structure but lacks the chlorophenyl group, which may affect its biological activity and chemical reactivity.
1-[(4-chlorophenyl)methyl]-3-nitro-1H-pyrazole-5-carboxylic acid: Similar structure but with a different position of the chlorine atom, which can influence its properties.
1-[(3-bromophenyl)methyl]-3-nitro-1H-pyrazole-5-carboxylic acid: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and biological activity.
The uniqueness of 1-[(3-chlorophenyl)methyl]-3-nitro-1H-pyrazole-5-carboxylic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
IUPAC Name |
2-[(3-chlorophenyl)methyl]-5-nitropyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3O4/c12-8-3-1-2-7(4-8)6-14-9(11(16)17)5-10(13-14)15(18)19/h1-5H,6H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZQVCOOEEMGVPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C(=CC(=N2)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{3-[5-(4-fluorophenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2521247.png)

![2-(1-((4-methoxyphenyl)sulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B2521249.png)
![[4-(Trifluoromethyl)cyclohexyl]methyl N-(4-fluorosulfonyloxyphenyl)carbamate](/img/structure/B2521251.png)



![N-{6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2521257.png)
![4-tert-butyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2521258.png)
![Ethyl 2-{[(benzyloxy)carbonyl]amino}-3-sulfanylpropanoate](/img/structure/B2521263.png)
![Methyl 3-(4,7-dimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)propanoate](/img/structure/B2521268.png)
